molecular formula C24H21N3O4 B2635067 4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886160-81-2

4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No. B2635067
CAS RN: 886160-81-2
M. Wt: 415.449
InChI Key: OLCSUXYCDABGED-UHFFFAOYSA-N
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Description

The compound “4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one” is a complex organic molecule. It contains several functional groups, including a benzyl group, a hydroxyethylamino group, a nitro group, and a phenylquinolinone group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions common in organic chemistry, such as nitration, amine coupling, or condensation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the nitro group might participate in reduction reactions, while the hydroxyethylamino group might be involved in acid-base reactions .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a strong acid or base, it might be corrosive. If it’s highly reactive, it might be explosive or flammable .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

4-[benzyl(2-hydroxyethyl)amino]-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c28-16-15-25(17-18-9-3-1-4-10-18)22-20-13-7-8-14-21(20)26(19-11-5-2-6-12-19)24(29)23(22)27(30)31/h1-14,28H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCSUXYCDABGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

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